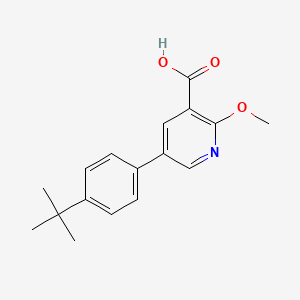

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)12-9-14(16(19)20)15(21-4)18-10-12/h5-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEHLNHBDNVNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687744 | |

| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261994-19-7 | |

| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Drug Discovery

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals. Nicotinic acid (vitamin B3) and its derivatives, in particular, have a rich history and diverse range of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The compound 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid represents a key exemplar of this class, combining the pyridine-3-carboxylic acid core with a methoxy group and a bulky, lipophilic 4-tert-butylphenyl substituent. This unique combination of functional groups suggests its potential as a valuable building block in the development of novel therapeutics.[3][4]

The tert-butyl group is a common motif in drug design, often introduced to increase steric bulk, enhance metabolic stability, and improve oral bioavailability.[5][6] Its presence can significantly influence a molecule's binding affinity and selectivity for its target protein.[6] This guide provides a comprehensive overview of the core chemical principles of 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid, including its synthesis, predicted properties, and potential applications for researchers in drug development.

Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₁₇H₁₉NO₃ | Derived from the chemical structure. |

| Molecular Weight | 285.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar pyridine carboxylic acids are typically crystalline solids.[7] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The bulky, nonpolar tert-butylphenyl group is expected to dominate the solubility profile, making it hydrophobic.[8] |

| pKa | ~4-5 | The carboxylic acid proton is the most acidic. The pyridine nitrogen is weakly basic. |

| LogP | > 3 | The lipophilic tert-butylphenyl group will significantly increase the octanol-water partition coefficient. |

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

A highly efficient and versatile method for the synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings. The proposed synthetic pathway commences with the commercially available 5-Bromo-2-methoxypyridine-3-carboxylic acid and 4-tert-butylphenylboronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol (Proposed)

1. Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxypyridine-3-carboxylic acid (1.0 eq).

-

Add 4-tert-butylphenylboronic acid (1.1 - 1.5 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 - 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 - 0.05 eq).

-

Add a base, typically an inorganic carbonate like potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 - 3.0 eq).

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often used for more challenging substrates and can sometimes offer better yields.

-

Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle. Carbonates are generally effective and compatible with a wide range of functional groups. Cesium carbonate is more soluble and can accelerate the reaction.

-

Equivalents: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-pyridine starting material.

2. Solvent Addition and Degassing:

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.

-

Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.

3. Reaction Execution:

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

4. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a biphasic system with water was used, separate the layers. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

If a single organic solvent was used, dilute the mixture with ethyl acetate and wash with water and brine.

-

Acidify the aqueous layer (or the initial reaction mixture if the product is in the aqueous phase after basification) with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications and Biological Activity

While specific biological data for the title compound is not widely published, its structural features allow for informed speculation on its potential therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Many nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[9][10] The introduction of an aryl group at the 5-position can enhance these activities.

-

Enzyme Inhibition: The pyridine nitrogen and carboxylic acid moiety can act as hydrogen bond donors and acceptors, making them suitable for interaction with enzyme active sites.

-

Neurological Disorders: Substituted pyridine carboxylic acids are often investigated for their potential in treating neurological disorders.[3]

-

Antimicrobial Agents: The nicotinic acid scaffold is also found in compounds with antimicrobial activity.[11]

The 4-tert-butylphenyl group is a key feature that can enhance the drug-like properties of the molecule. It can increase lipophilicity, which may improve cell membrane permeability and oral absorption.[8] Furthermore, the bulky nature of the tert-butyl group can provide a steric shield, protecting the molecule from metabolic degradation by cytochrome P450 enzymes.[6]

Characterization and Quality Control

A self-validating system for the synthesis and purification of 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid would involve a battery of analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy group protons, a singlet for the tert-butyl group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including the quaternary carbons of the tert-butyl group and the aromatic rings, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (e.g., HRMS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₉NO₃). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the aromatic rings. |

| Melting Point | A sharp melting point range, indicating high purity. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak, with purity typically >95% for use in biological assays. |

Conclusion

5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid is a promising, yet underexplored, molecule with significant potential as a building block in drug discovery. Its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The combination of the biologically active nicotinic acid core with a methoxy group and a bulky, metabolically robust tert-butylphenyl moiety makes it an attractive candidate for the development of novel therapeutics, particularly in the areas of inflammation, pain, and neurological disorders. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

-

Hexie. (2025, November 17). Exploring the Chemistry and Applications of Pubchem P Tert Butylphenol in Modern Industries. Retrieved from [Link]

-

ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of selected di-tert-butylphenols showing the.... Retrieved from [Link]

-

PubChem. (n.d.). 5-[[(2R)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

-

PubMed Central. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

-

NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

-

Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

-

PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. 5-(TERT-BUTOXYCARBONYLAMINO)-2-METHOXYPYRIDINE-4-CARBOXYLIC ACID | 183741-86-8 [chemicalbook.com]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid in Lipid Metabolism

Foreword: A Hypothesis-Driven Approach to a Novel Nicotinic Acid Analogue

The landscape of therapeutic intervention for dyslipidemia and related metabolic disorders is in constant evolution. While established drugs have made significant strides, the quest for novel agents with improved efficacy and safety profiles continues. This guide focuses on a novel compound, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, a structural analogue of nicotinic acid (niacin). Given the absence of extensive public data on this specific molecule, we will embark on a hypothesis-driven exploration of its potential therapeutic targets. Drawing from the well-established pharmacology of nicotinic acid and the central role of the Sterol Regulatory Element-Binding Protein (SREBP) pathway in lipid homeostasis, we will outline a comprehensive strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the mechanism of action and therapeutic promise of this and similar novel chemical entities.

The Legacy of Nicotinic Acid: A Foundation for Analogue Development

Nicotinic acid, or niacin, has been a cornerstone in the management of lipid disorders for decades.[1][2][3] Its primary therapeutic benefits include lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][3][4][5] The mechanisms underlying these effects are multifaceted and include:

-

Inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2): This reduces triglyceride synthesis and subsequently decreases the secretion of very-low-density lipoprotein (VLDL) and LDL particles.[1]

-

Modulation of HDL metabolism: Niacin has been shown to decrease the catabolism of apolipoprotein A-I, a key component of HDL.[1]

-

Interaction with the GPR109A receptor: This G protein-coupled receptor, found on adipocytes and immune cells, mediates some of niacin's effects, but is also linked to the common side effect of flushing.[2][6]

The development of analogues like 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is often driven by the goal of retaining the beneficial lipid-modifying properties of the parent compound while potentially improving its pharmacokinetic profile or reducing side effects. The structural modifications—a methoxy group at the 2-position and a 4-tert-butylphenyl group at the 5-position of the nicotinic acid core—suggest a deliberate design to alter its interaction with biological targets.

The SREBP Pathway: A Central Hub for Lipid Metabolism and a Prime Therapeutic Target

The Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are master regulators of cholesterol and fatty acid synthesis.[7][8] The SREBP pathway is a highly attractive target for therapeutic intervention in metabolic diseases due to its central role.[9][10] Inhibition of this pathway can lead to a reduction in the synthesis of cholesterol and triglycerides, making it a promising strategy for treating conditions like hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).[11][12]

The activation of SREBPs is a tightly regulated process:

-

Inactive State: Inactive SREBP precursors reside in the endoplasmic reticulum (ER) membrane, bound to the SREBP cleavage-activating protein (SCAP).[13][14]

-

Sterol Sensing: When cellular sterol levels are high, the SREBP-SCAP complex is retained in the ER through an interaction with the INSIG (Insulin-induced gene) proteins.[15][16][17]

-

Activation and Translocation: When sterol levels are low, the SREBP-SCAP complex is released from INSIG and transported to the Golgi apparatus.[13][14]

-

Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[14]

-

Nuclear Translocation and Gene Transcription: The liberated N-terminal domain of SREBP translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on the promoters of target genes, activating their transcription.[14] These genes encode enzymes required for cholesterol and fatty acid synthesis.

Given its structure as a nicotinic acid analogue, we hypothesize that 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid may exert its lipid-lowering effects by modulating the SREBP pathway. Specifically, it could interfere with the SREBP-SCAP interaction, inhibit the translocation of the complex to the Golgi, or affect the proteolytic cleavage of SREBP.

Proposed Key Therapeutic Targets within the SREBP Pathway

Based on our central hypothesis, the primary potential therapeutic targets for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid are the key protein players in the SREBP activation cascade:

-

SREBP Cleavage-Activating Protein (SCAP): As the escort protein for SREBP, SCAP is a critical control point.[12][13][18] Small molecules that bind to SCAP can prevent its conformational change and subsequent transport to the Golgi, effectively inhibiting SREBP activation.[13]

-

Insulin-Induced Gene (INSIG) Proteins: These ER-resident proteins act as the sterol-sensing anchors for the SREBP-SCAP complex.[15] Compounds that enhance the binding of SCAP to INSIG would lead to the retention of SREBP in the ER, thus blocking its activation.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): Direct inhibition of SREBP binding to DNA in the nucleus is another potential mechanism, although targeting transcription factor-DNA interactions with small molecules can be challenging.

The following sections will detail the experimental workflows to investigate the interaction of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid with these proposed targets.

Experimental Validation of Therapeutic Targets: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to systematically evaluate the effect of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid on the SREBP pathway.

Initial Screening: Cellular Assays for SREBP Activation

The first step is to determine if the compound has any effect on the overall activity of the SREBP pathway in a cellular context.

This assay provides a quantitative measure of SREBP transcriptional activity.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Sterol Regulatory Element (SRE) is transfected into cells. Activation of SREBP leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate.

-

Co-transfect the cells with an SRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Sterol Depletion:

-

After 24 hours, replace the medium with a sterol-depleted medium (e.g., DMEM with 10% lipoprotein-deficient serum) to induce SREBP activation.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. Include a vehicle control (e.g., DMSO) and a known SREBP inhibitor (e.g., Fatostatin) as a positive control.

-

-

Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage inhibition of SREBP activity for each concentration of the compound and determine the IC50 value.

-

Causality Insight: A dose-dependent decrease in luciferase activity would strongly suggest that the compound inhibits the SREBP pathway at some level.

Workflow for SRE-Luciferase Reporter Assay

Caption: Co-Immunoprecipitation workflow to probe SCAP-INSIG interaction.

CETSA can be used to demonstrate direct binding of the compound to a target protein in a cellular environment.

Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Protocol:

-

Cell Treatment and Lysis:

-

Treat intact cells with the compound or vehicle.

-

Lyse the cells by freeze-thawing.

-

-

Heating:

-

Aliquot the lysates and heat them to a range of temperatures.

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the heated lysates to pellet the precipitated proteins.

-

-

Western Blot Analysis:

-

Analyze the soluble fraction by Western blotting for the target protein (e.g., SCAP).

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

Causality Insight: A shift in the melting curve of SCAP to a higher temperature in the compound-treated samples compared to the vehicle-treated samples would provide strong evidence of direct binding.

Quantitative Data Summary

The following table should be populated with the experimental data obtained from the aforementioned assays.

| Assay | Endpoint | 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid | Positive Control (e.g., Fatostatin) |

| SRE-Luciferase Reporter | IC50 (µM) | To be determined | To be determined |

| SREBP Processing (WB) | IC50 (µM) for nSREBP reduction | To be determined | To be determined |

| SCAP-INSIG Co-IP | Fold-increase in INSIG binding | To be determined | To be determined |

| CETSA (for SCAP) | ΔTm (°C) | To be determined | Not Applicable |

Concluding Remarks and Future Directions

This guide has outlined a hypothesis-driven, systematic approach to elucidating the potential therapeutic targets of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. By focusing on the well-established SREBP pathway, we can efficiently investigate the mechanism of action of this novel nicotinic acid analogue. The experimental workflows provided are designed to be self-validating, with each step building upon the last to provide a clear and comprehensive picture of the compound's activity.

Positive results from these studies would position 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid as a promising candidate for further preclinical development as a novel lipid-lowering agent. Future studies would involve pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in animal models of dyslipidemia and metabolic disease. The insights gained from this structured investigation will be invaluable in advancing our understanding of this compound and its potential to address unmet needs in the treatment of metabolic disorders.

References

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

-

Guan, X., et al. (2022). SREBPs as the potential target for solving the polypharmacy dilemma. Frontiers in Pharmacology, 13, 966034. [Link]

-

Wikipedia contributors. (2024). Nicotinic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Pike, N. B. (2005). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 144(7), 881–882. [Link]

-

Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. [Link]

-

Boden, W. E. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of clinical lipidology, 1(5), 477-484. [Link]

-

Pike, N. B. (2005). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 144(7), 881-882. [Link]

-

Grundy, S. M., et al. (1981). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Journal of the American College of Cardiology, 1(1), 222-230. [Link]

-

National Institutes of Health. (2021). Niacin: Health Professional Fact Sheet. [Link]

-

Lewis, C. A., et al. (2021). A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation. Cell reports, 36(13), 109732. [Link]

-

Yabe, D., Brown, M. S., & Goldstein, J. L. (2002). Dual functions of Insig proteins in cholesterol homeostasis. Proceedings of the National Academy of Sciences of the United States of America, 99(20), 12753–12758. [Link]

-

Osborne, T. F. (2000). Molecular regulation of SREBP function: the Insig-SCAP connection and isoform-specific modulation of lipid synthesis. Biochemical and biophysical research communications, 278(3), 547-550. [Link]

-

Peck, B., & Schulze, A. (2019). Abstract 4304: Novel small molecule targeting cancer metabolism by inhibiting SCAP/SREBP pathway. Cancer Research, 79(13_Supplement), 4304-4304. [Link]

-

Khan, A. S., et al. (2011). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic hyper-cholesterolemic rats. Pakistan journal of medical sciences, 27(4), 819-823. [Link]

-

Liu, X., et al. (2021). Discovery of a potent SCAP degrader that ameliorates HFD-induced obesity, hyperlipidemia and insulin resistance via an autophagy-independent lysosomal pathway. Autophagy, 17(11), 3568-3583. [Link]

-

Jensen, A. A., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 60(23), 9545-9560. [Link]

-

McPherson, R., & Gauthier, A. (2004). Molecular regulation of SREBP function: the Insig– SCAP connection and isoform-specific modulation of lipid synthesis. Biochemistry and Cell Biology, 82(1), 201-211. [Link]

-

Patsnap. (2024). What are SREBP-2 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Small-molecule inhibitors of the SCAP-SREBP complex. [Link]

-

TMR Publishing Group. (n.d.). Recent advances in research on natural product inhibitors of SREBPs. [Link]

-

Wikipedia contributors. (2024). Cholesterol. Wikipedia, The Free Encyclopedia. [Link]

-

Lüscher, T. F., et al. (2024). The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis. International journal of molecular sciences, 25(2), 1109. [Link]

-

Audiopedia. (2016). Sterol regulatory element-binding protein. YouTube. [Link]

Sources

- 1. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular regulation of SREBP function: the Insig-SCAP connection and isoform-specific modulation of lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LOADING...... [tmrjournals.com]

- 9. Frontiers | SREBPs as the potential target for solving the polypharmacy dilemma [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cholesterol - Wikipedia [en.wikipedia.org]

- 15. Dual functions of Insig proteins in cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. youtube.com [youtube.com]

- 18. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Preliminary Screening of 2-Methoxy-5-(4-T-butylphenyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. As a derivative of nicotinic acid, a molecule with a well-documented history of diverse biological activities, this compound warrants a systematic evaluation of its physicochemical properties and potential therapeutic applications. This document outlines a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow progresses logically from fundamental characterization and synthesis to a suite of in vitro and in vivo assays aimed at elucidating its potential as an anti-inflammatory, analgesic, and anti-cancer agent. Each protocol is presented with detailed, step-by-step methodologies, underpinned by the scientific rationale for its inclusion. This guide is intended to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a solid foundation for further preclinical development.

Introduction: The Rationale for Screening a Novel Nicotinic Acid Derivative

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and has been utilized for its lipid-lowering properties for decades.[1] Its derivatives have garnered significant interest in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The structural modifications of the nicotinic acid scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The subject of this guide, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, incorporates a bulky, lipophilic tert-butylphenyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring. These modifications are hypothesized to modulate the molecule's interaction with biological targets and alter its physicochemical properties, potentially leading to novel therapeutic applications. This guide provides a roadmap for the initial exploration of this compound's potential.

Synthesis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl nicotinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6][7] This approach offers a versatile and high-yielding route to the target molecule. The proposed synthetic pathway involves the coupling of a suitable boronic acid or ester with a halogenated nicotinic acid derivative, followed by ester hydrolysis.

Proposed Synthetic Scheme

Caption: Proposed synthesis of the target compound via Suzuki coupling and subsequent hydrolysis.

Detailed Experimental Protocol

-

Suzuki-Miyaura Coupling:

-

To a flame-dried round-bottom flask, add methyl 2-methoxy-5-bromonicotinate (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed dioxane and water (4:1 v/v).

-

Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 2-methoxy-5-(4-(tert-butyl)phenyl)nicotinate.

-

-

Ester Hydrolysis:

-

Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Physicochemical Characterization

The initial phase of screening involves determining the fundamental physicochemical properties of the compound, which are critical for its formulation and interpretation of biological data.

Solubility Determination

A compound's solubility is a key determinant of its bioavailability.[5] The shake-flask method is a standard approach for determining equilibrium solubility.

Protocol:

-

Add an excess amount of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspensions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Lipophilicity (LogP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical technique for its determination.

Protocol:

-

Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

-

Agitate the mixture vigorously to allow for partitioning between the two phases.

-

Separate the n-octanol and aqueous layers after allowing them to settle.

-

Measure the concentration of the compound in each phase using HPLC-UV.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

| Parameter | Method | Expected Outcome |

| Solubility | Shake-Flask | Quantitative value (e.g., in µg/mL) at various pHs. |

| Lipophilicity (LogP) | Shake-Flask | A logarithmic value indicating its relative solubility in lipids versus water. |

In Vitro Biological Screening Cascade

The in vitro screening cascade is designed to efficiently assess the compound's biological activity across several potential therapeutic areas suggested by the nicotinic acid scaffold.

Caption: A tiered approach for the preliminary screening of the target compound.

Cytotoxicity Screening (Anti-Cancer Potential)

Given that some nicotinic acid derivatives have shown anti-cancer properties, an initial screen for cytotoxicity against a panel of human cancer cell lines is warranted.[8] The MTT assay is a robust and widely used colorimetric assay to assess cell viability.[9][10]

Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and prostate) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects.[1][11] A common in vitro assay to assess anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated wells to those of the LPS-stimulated control wells to determine the percentage of NO inhibition. A standard curve using sodium nitrite is used for quantification.

Preliminary Safety Assessment

Early assessment of potential safety liabilities is crucial in drug discovery. Two key in vitro assays are the hERG channel inhibition assay and the cytochrome P450 (CYP) inhibition assay.

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12]

Protocol:

This assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 cells). The assay measures the effect of the compound on the hERG current. The percentage of inhibition at various concentrations is determined, and an IC₅₀ value is calculated.

CYP enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions.[13][14]

Protocol:

This assay evaluates the inhibitory potential of the compound on the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes. A decrease in the formation of a specific metabolite from a probe substrate in the presence of the test compound is measured by LC-MS/MS to determine the IC₅₀ value for each isoform.

| Assay | Purpose | Key Endpoint |

| MTT Assay | Assess anti-proliferative/cytotoxic effects | IC₅₀ values against various cancer cell lines |

| NO Inhibition Assay | Evaluate anti-inflammatory potential | IC₅₀ for nitric oxide production inhibition |

| hERG Assay | Screen for potential cardiotoxicity | IC₅₀ for hERG channel inhibition |

| CYP450 Inhibition | Assess potential for drug-drug interactions | IC₅₀ values for major CYP isoforms |

In Vivo Proof-of-Concept Studies

If promising activity is observed in the in vitro anti-inflammatory assays, preliminary in vivo studies to assess analgesic properties can be initiated.

Hot Plate Test for Analgesic Activity

The hot plate test is a common method for evaluating centrally acting analgesics.

Protocol:

-

Animal Acclimatization: Acclimatize mice to the experimental setup.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., morphine).

-

Nociceptive Testing: At a predetermined time after compound administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Latency Measurement: Record the latency time for the mouse to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

-

Data Analysis: Compare the latency times of the treated groups with the control groups to determine the analgesic effect.

Conclusion and Future Directions

The preliminary screening cascade outlined in this guide provides a systematic and scientifically rigorous approach to evaluating the potential of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. The data generated from these studies will form a critical foundation for a " go/no-go " decision for further, more extensive preclinical development. Positive results in any of the described assays would warrant further investigation, including mechanism of action studies, lead optimization, and more comprehensive in vivo efficacy and safety profiling. This structured approach ensures that resources are directed towards compounds with the highest potential for therapeutic success.

References

-

Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 211(1), 137-144. [Link]

-

Ball, N. D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- Nakano, H., et al. (1966). U.S. Patent No. 3,272,832. Washington, DC: U.S.

-

Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]

-

Thompson, D. C., et al. (1997). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 38(32), 5579-5582. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Kus-Slowinska, M., et al. (2020). Solubility, permeability, and dissolution rate of naftidrofuryl oxalate based on BCS criteria. Pharmaceutics, 12(12), 1238. [Link]

-

Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

-

U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron, 76(48), 131610. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Singh, A., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S459-S466. [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 211(1), 137-144. [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

-

El-Naggar, M. A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(15), 4933. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

-

Mediford Corporation. (2024, June 6). Best Practice hERG Assay. [Link]

-

Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. [Link]

-

Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

-

Negi, P., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 337-348. [Link]

-

Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

-

Hughes, T. E. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

METTLER TOLEDO. (n.d.). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications. (2024, April 23). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. [Link]

-

ScienceDaily. (2006, July 25). More Precise Method For Rapidly Screening Chemical Compounds Will Help Identify Leads For Drug Discovery. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

-

National Center for Biotechnology Information. (n.d.). Core Outcome Measures in Preclinical Assessment of Candidate Analgesics. [Link]

-

American Chemical Society. (2019, September 10). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]

-

ResearchGate. (n.d.). Early toxicity screening strategies. [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. [Link]

-

MDPI. (2018, November 19). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. [Link]

-

National Center for Biotechnology Information. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. [Link]

-

MDPI. (2023, July 14). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. [Link]

-

MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

-

MDPI. (2021, October 28). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

MDPI. (2021, March 2). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. [Link]

-

MDPI. (2020, May 15). Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of the selected compounds against some human cancer cell lines. [Link]

-

MDPI. (2020, December 1). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Springer Nature. (2024, February 20). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15]-Fused Indole Heterocycles. [Link]

- Google Patents. (n.d.). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.

- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

- Google Patents. (n.d.). WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.

-

Google APIs. (n.d.). methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. [Link]

Sources

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. scholarship.claremont.edu [scholarship.claremont.edu]

- 15. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Establishing a Murine Dosing Regimen for the Novel Nicotinic Acid Analogue 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a scientifically robust and ethically sound dosing regimen for the novel compound, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, in a murine model. Given the absence of specific preclinical data for this entity, this guide emphasizes the foundational principles of preclinical pharmacology. It details a systematic, multi-phase approach, beginning with physicochemical characterization and vehicle formulation, proceeding through acute toxicity and maximum tolerated dose (MTD) determination, and culminating in pharmacokinetic (PK) and pharmacodynamic (PD) characterization to define a therapeutic window. The protocols provided herein are designed as self-validating systems, integrating decision-making logic and causality to guide the investigator from first principles to an efficacious and safe dosing strategy.

Introduction & Scientific Background

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is a structural analogue of nicotinic acid (niacin). Pharmacological doses of nicotinic acid are known to modulate lipid profiles, primarily by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides and low-density lipoprotein (LDL) cholesterol[1][2]. This action is largely mediated through the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and various immune cells[2][3][4]. Activation of GPR109A in adipose tissue inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis and secretion of VLDL and LDL particles[1][3].

The structural modifications in 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid—specifically the addition of a methoxy group and a large, hydrophobic 4-tert-butylphenyl group—suggest a potential modulation of receptor affinity, selectivity, or pharmacokinetic properties compared to the parent niacin molecule. These changes necessitate a de novo approach to establish a safe and effective dosing regimen, as assumptions based on niacin itself would be scientifically unfounded. The overarching goal of any preclinical dosing study is to define a regimen that achieves sufficient target engagement for efficacy without inducing unacceptable toxicity[5][6][7]. This guide outlines the critical path to achieving this objective.

Postulated Mechanism of Action

Based on its structural similarity to nicotinic acid, the primary hypothesized target is the GPR109A receptor. The binding of the ligand (agonist) to this Gi-coupled receptor is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is the cornerstone of the anti-lipolytic effects observed with niacin[4].

Caption: Hypothesized GPR109A signaling pathway for the nicotinic acid analogue.

Pre-Dosing Phase: Formulation and Vehicle Selection

The first critical step is to develop a stable and homogenous formulation suitable for administration to mice. The choice of administration route is paramount; oral gavage (PO) is often preferred for its clinical relevance, while intravenous (IV) administration is used to determine absolute bioavailability[8][9].

Rationale for Vehicle Selection

The physicochemical properties of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (e.g., solubility, pKa) will dictate the choice of vehicle. A tiered approach is recommended:

-

Aqueous Vehicles: Start with the simplest vehicle. Water is ideal but often unsuitable for hydrophobic compounds[9][10]. Saline or Phosphate-Buffered Saline (PBS) are also primary choices.

-

Aqueous Solutions with Solubilizers: For moderately hydrophobic molecules, solubilizing agents can be used. Common examples include:

-

Carboxymethyl cellulose (CMC): A suspending agent. A 0.5% (w/v) solution in water is a common starting point[9].

-

Hydroxypropyl-β-cyclodextrin (HPβCD): A solubilizing agent that can form inclusion complexes. However, it can have its own physiological effects and toxicities at high concentrations[11].

-

Polysorbate 80 (Tween 80): A surfactant used at low concentrations (e.g., 0.1-1%)[9].

-

-

Lipid-Based Vehicles: For highly hydrophobic compounds, edible oils like corn oil or sesame oil can be effective vehicles[9][10].

Causality: The vehicle itself must be demonstrated to be inert in the context of the experiment. A vehicle-only control group is mandatory in all studies to ensure that any observed effects are due to the test compound and not the formulation[9]. The choice of vehicle can significantly impact absorption and bioavailability, making this a critical parameter to optimize and keep consistent.

Protocol 2.2: Vehicle Screening

-

Objective: To identify a vehicle that allows for a stable and homogenous formulation of the test compound at the required concentrations.

-

Materials: 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, Water, Saline, 0.5% CMC (w/v) in water, 20% HPβCD (w/v) in water, Corn oil.

-

Procedure: a. Attempt to dissolve or suspend the compound in each vehicle at a low (e.g., 1 mg/mL) and high (e.g., 20 mg/mL) concentration. b. Use sonication and/or gentle heating if necessary to aid dissolution/suspension. c. Visually inspect the formulations for homogeneity immediately after preparation and after 1, 4, and 24 hours at room temperature and 4°C. d. Select the simplest vehicle that provides a stable, homogenous formulation for at least 4 hours.

Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

The primary goal of this phase is to identify the highest dose that can be administered without causing unacceptable toxicity[12][13][14]. This is a critical step for selecting dose levels for subsequent efficacy and PK studies[15].

Experimental Design Rationale

An MTD study is typically a short-term, dose-escalation study in a small number of animals[8][13]. The design must be robust enough to identify a dose that challenges the animal's system without causing severe morbidity or mortality[12][16]. Key endpoints include clinical observations, body weight changes, and gross necropsy findings[8]. A body weight loss of >10-15% is often considered a key indicator that the MTD has been exceeded[12][15].

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 3.2: Single-Dose MTD Study

-

Objective: To determine the single-dose MTD of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

-

Animals: C57BL/6 mice, 8-10 weeks old, n=3-5 per sex per group.

-

Groups:

-

Group 1: Vehicle control

-

Group 2: 10 mg/kg

-

Group 3: 30 mg/kg

-

Group 4: 100 mg/kg

-

Group 5: 300 mg/kg

-

Group 6: 1000 mg/kg (or limit dose)[12]

-

-

Procedure: a. Acclimatize animals for at least 7 days. b. Record baseline body weight on Day 0. c. Administer a single dose of the compound or vehicle via the selected route (e.g., oral gavage)[17]. The volume should not exceed 10 mL/kg[17]. d. Observe animals continuously for the first 4 hours post-dose, then daily for 14 days. e. Record clinical signs of toxicity (e.g., lethargy, piloerection, abnormal posture, changes in breathing). f. Record body weight daily. g. At Day 14, euthanize all surviving animals and perform a gross necropsy, examining major organs for abnormalities.

-

Data Analysis: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or a mean body weight loss exceeding 15%.

Table 1: Example MTD Study Outcome Summary

| Dose Group (mg/kg) | n/group | Mortality | Mean Body Weight Change (Nadir) | Key Clinical Signs | MTD Exceeded? |

| Vehicle | 5 | 0/5 | +2.5% | None | No |

| 30 | 5 | 0/5 | +1.0% | None | No |

| 100 | 5 | 0/5 | -4.5% | Mild, transient lethargy | No |

| 300 | 5 | 0/5 | -12.0% | Lethargy, piloerection (resolved by 48h) | No (MTD) |

| 1000 | 5 | 2/5 | -22.5% | Severe lethargy, hunched posture | Yes |

Phase 2: Pharmacokinetic (PK) Characterization

PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug[18][19][20]. This is essential for relating the administered dose to the concentration of the drug in the body over time, which is the true driver of the pharmacological effect[6][21].

Rationale for PK Study Design

A well-designed PK study provides critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC)[18]. These data are used to select a dosing frequency that maintains drug exposure above a target concentration. A typical study involves administering the compound and collecting blood samples at multiple time points[22]. Using serial bleeding techniques from a single mouse can reduce animal usage and inter-animal variability[18][20].

Protocol 4.2: Single-Dose Murine PK Study

-

Objective: To determine the key PK parameters of the compound after a single oral dose.

-

Animals: C57BL/6 mice, 8-10 weeks old, n=3-4 per time point (for composite sampling) or n=4-5 per group (for serial sampling).

-

Groups:

-

Group 1: Vehicle control (for baseline matrix)

-

Group 2: Test Dose (e.g., 50 mg/kg, a dose expected to be well-tolerated based on MTD data)

-

-

Procedure: a. Fast animals for 4 hours prior to dosing (water ad libitum). b. Administer a single oral dose. c. Collect blood samples (approx. 50-75 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose[22]. d. Process blood to plasma by centrifugation and store at -80°C until analysis. e. Analyze plasma concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot plasma concentration versus time. Calculate PK parameters using non-compartmental analysis software.

Table 2: Example Pharmacokinetic Parameter Summary

| Parameter | Unit | Value (Mean ± SD) | Description |

| Dose (PO) | mg/kg | 50 | Administered oral dose |

| Cmax | ng/mL | 1250 ± 210 | Maximum observed plasma concentration |

| Tmax | h | 1.0 ± 0.5 | Time to reach Cmax |

| AUC(0-last) | h*ng/mL | 6800 ± 950 | Area under the concentration-time curve |

| t1/2 | h | 3.5 ± 0.8 | Elimination half-life |

Phase 3: Pharmacodynamic (PD) & Efficacy Model Integration

The final step is to link the drug exposure (PK) to the biological response (PD)[6]. For a GPR109A agonist, a relevant PD biomarker could be the acute reduction of plasma free fatty acids (FFAs).

Protocol 5.1: PK/PD Correlation Study

-

Objective: To correlate the plasma concentration of the compound with a downstream biological effect.

-

Animals & Groups: As per the PK study (Protocol 4.2), but with additional plasma reserved for biomarker analysis.

-

Procedure: a. Follow the procedure for the PK study (Protocol 4.2). b. At each blood collection time point, use a portion of the plasma to measure FFA levels using a commercial assay kit.

-

Data Analysis: a. Plot the percentage change in FFA from baseline versus time. b. Correlate the plasma drug concentration at each time point with the corresponding FFA level to establish an exposure-response relationship. This helps define the minimum effective concentration required for target engagement.

Conclusion: Synthesizing a Dosing Regimen

By integrating data from these three phases, a rational dosing regimen can be designed.

-

Dose Selection: The MTD study defines the upper limit of safe dosing. Efficacy studies should use doses at or below the MTD (e.g., MTD, MTD/2, MTD/4).

-

Dosing Frequency: The PK half-life (t1/2) dictates the dosing interval. For a compound with a 3.5-hour half-life, once or twice daily (BID) dosing might be necessary to maintain exposure above the minimum effective concentration determined from the PK/PD study.

For example, based on the hypothetical data presented, an initial efficacy study might test oral doses of 50, 100, and 200 mg/kg administered once or twice daily. The ultimate regimen will be refined based on the efficacy and tolerability observed in a relevant disease model. This systematic approach ensures that the selected dosing regimen is grounded in scientific data, maximizing the potential for success while adhering to the ethical principles of animal research[5][23].

References

-

General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. [Link]

-

Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program (NTP). [Link]

-

Gautam, A., & Singh, R. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5413–5415. [Link]

-

Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3055. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

-

Al-Dwairi, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia. [Link]

-

Ferrell, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(3), 749–758. [Link]

-

Hylton, P. D., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]

-

Using Mouse Data to Establish PK/PD Relationships. (2025). InnoSer. [Link]

-

Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. [Link]

-

Refining MTD studies. (n.d.). NC3Rs. [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International journal of clinical practice, 59(10), 1198–1206. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

-

V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

-

Boxenbaum, H. (1984). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of pharmacokinetics and biopharmaceutics, 12(4), 437–450. [Link]

-

Retrospective Study of the Effectiveness and Safety of Niacin and Steroid Eye Drops for Retinal Vein Occlusions. (n.d.). ClinicalTrials.gov. [Link]

-

Semple, G., et al. (2012). Structures of GPR109A agonists. ResearchGate. [Link]

- WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (n.d.).

-

Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]

-

Ferrell, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(3), 749–758. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]

-

Atcha, Z. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 53(4), 363–375. [Link]

-

Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A. (n.d.). PMC. [Link]

-

Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. PubMed. [Link]

-

Hylton, P. D., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

-

Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). ReachBio. [Link]

-

What is the mechanism of Niacin? (2024). Patsnap Synapse. [Link]

-

Chen, Y., et al. (2021). GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice. Communications Biology, 4(1), 40. [Link]

-

SOP: Mouse Oral Gavage. (2017). Virginia Tech. [Link]

-

Maximum Tolerated Dose. (n.d.). ResearchGate. [Link]

-

Gautam, A., & Singh, R. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

Sources

- 1. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Niacin? [synapse.patsnap.com]

- 4. GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 7. fda.gov [fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. Refining MTD studies | NC3Rs [nc3rs.org.uk]

- 16. researchgate.net [researchgate.net]

- 17. ouv.vt.edu [ouv.vt.edu]

- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dosage regimen design for pharmaceutical studies conducted in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 23. biobostonconsulting.com [biobostonconsulting.com]

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid for GPR109A receptor studies

An In-Depth Guide to the Functional Characterization of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid for the GPR109A Receptor

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel chemical entities targeting the G-protein coupled receptor 109A (GPR109A). Using 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid as a representative investigational compound, we will detail the requisite experimental workflows and protocols to elucidate its pharmacological profile. The focus will be on establishing a robust, self-validating system for determining agonist-induced receptor activation through canonical and non-canonical signaling pathways.

Introduction to GPR109A: A Dual Metabolic and Immunomodulatory Target

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a key pharmacological target due to its roles in metabolism and inflammation.[1] It is activated by the B-vitamin niacin (nicotinic acid) and the endogenous ligands β-hydroxybutyrate (a ketone body) and butyrate (a short-chain fatty acid produced by gut microbiota).[2][3] GPR109A is primarily expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils, as well as in epithelial cells of the colon and retina.[4] This widespread expression underscores its importance in diverse physiological processes.

Activation of GPR109A has been shown to mediate the anti-lipolytic effects of niacin, contributing to its lipid-lowering properties.[5] Furthermore, GPR109A signaling exerts potent anti-inflammatory effects in various tissues, such as the colon, and is implicated in suppressing inflammation-associated carcinogenesis.[2] Given its therapeutic potential, the discovery and characterization of novel, selective GPR109A agonists are of significant interest in drug development.

Compound Profile: 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

This guide focuses on the experimental framework for characterizing the GPR109A-mediated activity of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

| Property | Value | Source |

| Chemical Name | 2-Methoxy-5-(4-t-butylphenyl)nicotinic acid | BLDpharm |

| CAS Number | 1261994-19-7 | BLDpharm |

| Molecular Formula | C₁₇H₁₉NO₃ | BLDpharm[6] |

| Molecular Weight | 285.34 g/mol | BLDpharm[6] |

| Pharmacological Activity | To be determined by the protocols herein | N/A |

The following sections will provide detailed protocols to determine the potency and efficacy of this compound at the GPR109A receptor, establishing its profile as a potential agonist.

The Dual Signaling Axis of GPR109A Activation

GPR109A activation initiates two primary signaling cascades, which are crucial to fully characterize any potential agonist. A comprehensive understanding of these pathways allows for the detection of "biased agonism," where a ligand may preferentially activate one pathway over the other.

-

Gαi-Mediated Pathway : The canonical signaling pathway for GPR109A involves coupling to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP is a hallmark of GPR109A activation in cell types like adipocytes.[3]

-

β-Arrestin-Mediated Pathway : Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A can recruit β-arrestin proteins (β-arrestin 1 and 2).[1] This interaction is critical for receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling.[1] For instance, β-arrestin recruitment has been linked to the anti-inflammatory effects of GPR109A activation.

Experimental Workflow for Agonist Characterization

A systematic approach is essential for characterizing a novel compound. The following workflow ensures a comprehensive evaluation of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, progressing from primary functional screening to more nuanced pathway-specific assays.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted to 384-well plates for higher throughput. It is recommended to use a cell line with stable, heterologous expression of human GPR109A, such as HEK293 or CHO-K1 cells, to ensure a robust and reproducible signal.